N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide
Description
Historical Development of Benzimidazole-Sulfonyl-Benzamide Hybrids
The integration of benzimidazole, sulfonyl, and benzamide moieties into hybrid structures represents a strategic evolution in medicinal chemistry. Benzimidazole derivatives first gained prominence in the mid-20th century with the discovery of their antiparasitic and antiviral properties. The introduction of sulfonyl groups, inspired by sulfa drugs like sulfapyridine and sulfadiazine, marked a pivotal advancement due to their broad-spectrum antibacterial activity. By the 1990s, researchers began synthesizing benzimidazole-sulfonyl hybrids to exploit synergistic effects between these pharmacophores. Early efforts focused on derivatizing the N-H position of benzimidazole with electron-donating groups, which improved metabolic stability and bioavailability.
The incorporation of benzamide components emerged later, driven by their role in modulating protein-protein interactions and enzyme inhibition. For example, the addition of chlorobenzamide moieties enhanced target specificity in kinase inhibitors. The compound N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide exemplifies this trend, combining a piperidine-linked benzimidazole core with a 3-chlorobenzamide tail via a sulfonyl bridge. This architectural complexity reflects iterative optimization processes documented in studies from 2002 to 2022.
Table 1: Key Milestones in Benzimidazole-Sulfonyl-Benzamide Hybrid Development
Current Research Landscape and Significance
Recent studies highlight benzimidazole-sulfonyl-benzamide hybrids as multifunctional agents with applications in antimicrobial, anticancer, and anti-inflammatory therapies. The specific compound This compound has garnered attention for its unique structural features:
- Piperidine spacer : Enhances solubility and enables conformational flexibility for target binding.
- 3-Chlorobenzamide group : Contributes to π-π stacking interactions with hydrophobic enzyme pockets.
- Sulfonyl bridge : Stabilizes the molecule through hydrogen bonding and electrostatic interactions.
Current research focuses on optimizing these hybrids for selective inhibition of bacterial DNA gyrase and human carbonic anhydrase isoforms. For instance, analogs with para-substituted sulfonyl groups exhibit 10-fold greater potency against Pseudomonas aeruginosa compared to early-generation derivatives.
Structural Classification within Benzimidazole Derivatives
This compound belongs to the tripartite hybrid subclass of benzimidazole derivatives, characterized by three distinct structural domains:
- Benzimidazole Core : The 1H-benzo[d]imidazol-2-yl group provides a planar aromatic system essential for intercalation into DNA or enzyme active sites.
- Piperidine-Sulfonyl Unit : The 4-(piperidin-1-yl)sulfonyl group introduces steric bulk and basicity, improving membrane permeability.
- 3-Chlorobenzamide Tail : The meta-chloro substitution on the benzamide enhances electron-withdrawing effects, stabilizing the molecule in oxidative environments.
Table 2: Structural Comparison with Related Benzimidazole Derivatives
| Compound | Substituents | Key Activity |
|---|---|---|
| Omeprazole | Pyridylmethylsulfinyl | Proton pump inhibition |
| Albendazole | Propylthio | Anthelmintic |
| Target Compound | Piperidine-sulfonyl-3-chlorobenzamide | Broad-spectrum antimicrobial |
Research Objectives and Scientific Rationale
The primary objectives of studying this compound include:
- Elucidating Structure-Activity Relationships (SAR) : Determining how the piperidine-sulfonyl linkage affects binding affinity to microbial efflux pumps.
- Synthetic Methodology Optimization : Developing regioselective protocols for introducing the 3-chlorobenzamide group without side reactions.
- Target Identification : Mapping interactions with bacterial topoisomerase IV and human cyclooxygenase-2 using crystallography.
The rationale hinges on addressing antibiotic resistance through novel hybrid scaffolds that disrupt multiple pathogenic pathways simultaneously. For example, the sulfonyl group’s ability to chelate metal ions in bacterial hydrolases offers a mechanism distinct from β-lactam antibiotics.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c26-19-5-3-4-18(16-19)25(31)27-20-8-10-21(11-9-20)34(32,33)30-14-12-17(13-15-30)24-28-22-6-1-2-7-23(22)29-24/h1-11,16-17H,12-15H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUUYVNHVLRHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. This is followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the coupling of the 3-chlorobenzamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide suggests that it may interact with key molecular pathways involved in cancer progression.
Case Studies
A study demonstrated the efficacy of similar sulfonamide derivatives in inhibiting RET kinase activity, which is implicated in several types of tumors. Compounds exhibiting structural similarities to this compound showed moderate to high potency against RET kinase, suggesting that this class of compounds could be further explored for their anticancer properties .
Antimicrobial Properties
In addition to its anticancer applications, this compound has potential antimicrobial activity. Research indicates that compounds with similar structural motifs exhibit significant antibacterial effects against various pathogens.
Structure-Activity Relationship (SAR)
The presence of the benzimidazole moiety is critical for enhancing antimicrobial activity. For instance, derivatives containing this group have been reported to outperform standard antibiotics like ampicillin and norfloxacin against certain bacterial strains .
Neuropharmacological Applications
The compound also shows promise in neuropharmacology. The piperidine and benzimidazole components suggest potential interactions with neurotransmitter systems, possibly leading to effects on mood disorders or neurodegenerative conditions.
Anticonvulsant Activity
Research into thiazole derivatives has indicated that compounds with similar structures exhibit anticonvulsant properties. The efficacy of these compounds suggests that this compound may also possess anticonvulsant effects worth investigating .
Summary of Findings
Mechanism of Action
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The benzo[d]imidazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring and sulfonyl group further enhance its binding affinity and specificity. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (PBS, mg/mL) |
|---|---|---|---|
| Target Compound | 498.98 | 2.5 | 0.15 |
| 2b | 377.83 | 3.2 | 0.08 |
| 1e | 377.83 | 3.0 | 0.10 |
Biological Activity
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent research. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25ClN4O2S. Its structure includes a benzimidazole moiety, which is known for various biological activities, including anticancer properties.
| Property | Value |
|---|---|
| Molecular Weight | 485.02 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzimidazole ring have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: RET Kinase Inhibition
A study focused on the inhibition of RET kinase, a target in certain cancers, showed that related compounds demonstrated moderate to high potency in ELISA-based assays. Specifically, the introduction of a benzimidazole moiety enhanced the inhibitory effects on RET kinase activity, leading to reduced cell proliferation in cancer models .
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been explored. Research involving related benzamide derivatives indicated their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This suggests that this compound may possess similar properties .
Antimicrobial Activity
Preliminary investigations have shown that compounds with analogous structures exhibit antimicrobial properties. The presence of the sulfonamide group has been linked to enhanced activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications in the piperidine and benzimidazole rings significantly influence biological activity.
Table 2: Structure Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at position 3 | Increased potency against cancer cells |
| Sulfonamide group presence | Enhanced antimicrobial effects |
| Variation in piperidine substituents | Altered neuroprotective properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
